molecular formula C11H9NO4 B2828016 2-((4-Nitrophenoxy)methyl)furan CAS No. 91092-88-5

2-((4-Nitrophenoxy)methyl)furan

Cat. No.: B2828016
CAS No.: 91092-88-5
M. Wt: 219.196
InChI Key: DULPRRJPAPIWSA-UHFFFAOYSA-N
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Description

This compound features an aromatic furan ring linked via a methylene bridge to a para-nitro-substituted phenoxy moiety. Its molecular structure (C₁₁H₉NO₄) combines the electron-rich furan ring with the electron-withdrawing nitro group, influencing its electronic properties, solubility, and reactivity. indicates it was previously available as a research chemical but is now discontinued, possibly due to challenges in synthesis or stability .

Properties

IUPAC Name

2-[(4-nitrophenoxy)methyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-12(14)9-3-5-10(6-4-9)16-8-11-2-1-7-15-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULPRRJPAPIWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Nitrophenoxy)methyl)furan typically involves the reaction of 4-nitrophenol with furan-2-carbaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol is replaced by the furan-2-carbaldehyde moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2-((4-Nitrophenoxy)methyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-((4-Nitrophenoxy)methyl)furan serves as an important intermediate in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and oxidations. The compound can be synthesized through the reaction of 4-nitrophenol with furan-2-carbaldehyde, typically in the presence of a base, which facilitates the nucleophilic substitution mechanism.

Comparison with Similar Compounds
The following table summarizes the properties and reactivity of this compound compared to similar compounds:

CompoundChemical StructureUnique Features
This compoundStructureNitro group enhances reactivity and biological activity
2-NitrofuranStructureSimple nitro-substituted furan
4-Nitrophenyl furanStructureContains a phenyl group
2,5-DimethylfuranStructureMethyl groups increase hydrophobicity

Biological Research

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. The nitro group within its structure can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells. Studies have shown that derivatives of nitrofuran compounds can inhibit bacterial growth and exhibit antiproliferative effects on various cancer cell lines .

Case Study: Anticancer Activity
In a study investigating the anticancer properties of nitrofuran derivatives, this compound demonstrated significant inhibition of cell proliferation in human lung and colon cancer cell lines. The results indicated that the compound's mechanism of action involves inducing apoptosis through oxidative stress pathways.

Medicinal Applications

Drug Development Potential
Due to its unique structural characteristics, this compound is being explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents. Researchers are particularly interested in its application in developing drugs that target specific molecular pathways involved in disease progression .

Industrial Applications

Material Development
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its reactivity allows it to be incorporated into polymers or other materials that require specific functional properties. The compound's ability to undergo oxidation and reduction reactions can be harnessed for creating novel chemical products.

Mechanism of Action

The mechanism of action of 2-((4-Nitrophenoxy)methyl)furan involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in electron transfer reactions, influencing cellular pathways .

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison
Compound Name Key Substituents Ring Type (Furan) Notable Features
2-((4-Nitrophenoxy)methyl)furan 4-Nitrophenoxy, methylene bridge Unsaturated Strong electron-withdrawing nitro group
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate (1) 2-Fluoro-4-nitrophenyl, carboxylate ester Unsaturated Fluorine enhances lipophilicity; ester improves crystallinity
2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran (15) 4-Fluoro-2-nitrophenoxy, methylene bridge Saturated (tetrahydrofuran) Reduced aromaticity; increased conformational flexibility
2-(isopropoxy)methyl furan (6) Isopropoxy group Unsaturated Ether linkage; by-product in catalytic reactions
2-(Butoxymethyl)furan (12) Butoxy group Unsaturated Long alkoxy chain enhances lipophilicity
Key Observations :
  • Electron Effects: The nitro group in this compound creates a strong electron-deficient aromatic system, contrasting with fluorine-containing analogs (e.g., Compound 1), where fluorine modulates electronic effects without drastic solubility reduction .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Melting Point (°C) Solubility Key Interactions
This compound Not reported Likely low (polar aprotic solvents) Nitro-group-dominated stacking
Compound 1 Not reported Moderate (acetonitrile, DMSO) CH···O bonds; π-π stacking
Compound 15 Not reported Higher (due to saturated ring) Flexible conformation
2-(Butoxymethyl)furan (12) Not reported High (organic solvents) Alkoxy-dominated hydrophobicity

Functional and Application Differences

  • In contrast, this compound lacks reported bioactivity, possibly due to stability issues.
  • Catalytic By-Products : 2-(isopropoxy)methyl furan (Compound 6) forms during furfural reduction, highlighting furan derivatives' reactivity in acid-catalyzed systems .
  • Material Science : Compound 15’s saturated structure may suit applications requiring flexible backbones, unlike rigid aromatic analogs.

Biological Activity

2-((4-Nitrophenoxy)methyl)furan is a compound of considerable interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The structure of this compound features a furan ring attached to a nitrophenoxy group. This unique combination imparts distinct chemical reactivity, making it a valuable candidate for various biological applications. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, while the furan ring can participate in electron transfer reactions influencing cellular pathways.

The biological activity of this compound is primarily attributed to:

  • Reactive Intermediates Formation : The nitro group can be reduced within biological systems, leading to the formation of reactive species that may cause cellular damage or modulate signaling pathways.
  • Electron Transfer Reactions : The furan moiety can engage in electron transfer processes, potentially affecting redox states within cells and influencing various metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various bacterial strains:

  • Efficacy Against Gram-positive and Gram-negative Bacteria : The compound has shown promising activity against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
  • Minimum Inhibitory Concentration (MIC) : Preliminary studies suggest MIC values comparable to established antibiotics, indicating its potential utility in treating bacterial infections .

Anticancer Properties

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines. For instance, it has shown effectiveness against prostate cancer cells (LNCaP and DU-145), with mechanisms involving apoptosis induction and cell cycle arrest .
  • Comparative Analysis : When compared to similar compounds, this compound exhibited superior activity against certain tumor types, highlighting its potential as a lead compound for further drug development .

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Antimicrobial Evaluation :
    • A study assessed the compound's activity against M. tuberculosis, revealing promising results with MIC values ranging from 4 to 64 μg/mL. The most potent derivatives demonstrated significant efficacy without cytotoxic effects on normal cell lines .
  • Anticancer Activity :
    • Research focusing on prostate cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison was made with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
2-NitrofuranModerateLowBasic nitrofuran structure
4-Nitrophenyl furanHighModerateDirect phenyl substitution
2,5-DimethylfuranLowHighMethyl substitutions affecting reactivity
This compound High High Unique combination of nitro and furan

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